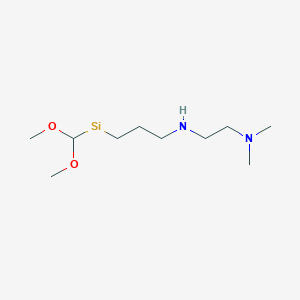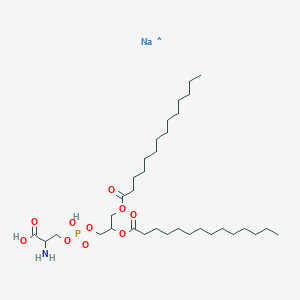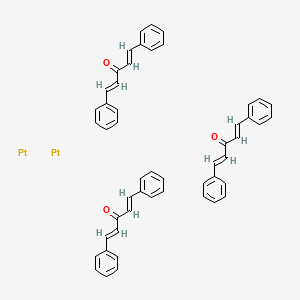![molecular formula C10H19N3 B12092563 (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in organic synthesis and drug discovery due to their diverse biological activities and chemical reactivity .
Vorbereitungsmethoden
The synthesis of (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with a butan-2-yl amine. This process can be carried out under solvent-free conditions, which simplifies the reaction and improves yield . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.
Analyse Chemischer Reaktionen
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form imines or enamines under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be compared with other N-heterocyclic amines, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a pyrazole ring and is used in similar applications.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Known for its cytotoxic activity, this compound is used in cancer research.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-5-8(2)12-9(3)10-6-11-13(4)7-10/h6-9,12H,5H2,1-4H3 |
InChI-Schlüssel |
WJVCXZAYVZQJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(C)C1=CN(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)




![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)
![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)

![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)

